molecular formula C12H16ClF3N2O2S2 B2584700 5-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide CAS No. 2320216-09-7

5-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2584700
CAS No.: 2320216-09-7
M. Wt: 376.84
InChI Key: VTTJJZLMPZFJFW-UHFFFAOYSA-N
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Description

5-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the piperidine ring and the trifluoroethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-(4-piperidyl)-2-benzimidazolinone: Known for its anti-nauseant properties.

    Trifluoromethyl-substituted piperidines: Often used in medicinal chemistry for their unique pharmacological profiles.

Uniqueness

5-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide stands out due to its combination of a thiophene ring, a piperidine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

5-chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClF3N2O2S2/c13-10-1-2-11(21-10)22(19,20)17-7-9-3-5-18(6-4-9)8-12(14,15)16/h1-2,9,17H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTJJZLMPZFJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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